molecular formula C12H23N B13289872 N-(3-methylcyclopentyl)cyclohexanamine

N-(3-methylcyclopentyl)cyclohexanamine

Cat. No.: B13289872
M. Wt: 181.32 g/mol
InChI Key: LHPRWZXJRYIQLK-UHFFFAOYSA-N
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Description

N-(3-methylcyclopentyl)cyclohexanamine is an organic compound with the molecular formula C12H23N. This compound is characterized by a cyclohexane ring attached to an amine group, which is further substituted with a 3-methylcyclopentyl group. It is a derivative of cyclohexanamine and is known for its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-methylcyclopentyl)cyclohexanamine can be synthesized through the dehydrogenation of dicyclohexylamine in the gaseous phase over a nickel catalyst. The reaction conditions typically involve a temperature range of 433–463 K and a high molar excess of hydrogen gas. The systematic variation in reaction temperature and partial pressure of hydrogen is used to optimize the formation of the desired product .

Industrial Production Methods

The industrial production of this compound involves the hydrogenation of aniline or the disproportionation of cyclohexylamine over a nickel catalyst. These methods are designed to maximize the yield and purity of the compound while minimizing the formation of undesirable side products .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylcyclopentyl)cyclohexanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include imines, secondary amines, tertiary amines, and substituted cyclohexanamines .

Scientific Research Applications

N-(3-methylcyclopentyl)cyclohexanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylcyclopentyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentylcyclohexanamine
  • N-butylcyclohexanamine
  • N-pentylcyclohexanamine
  • N-isopentylcyclohexanamine
  • N-(2-methylbutyl)cyclohexanamine

Uniqueness

N-(3-methylcyclopentyl)cyclohexanamine is unique due to the presence of the 3-methylcyclopentyl group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-(3-methylcyclopentyl)cyclohexanamine

InChI

InChI=1S/C12H23N/c1-10-7-8-12(9-10)13-11-5-3-2-4-6-11/h10-13H,2-9H2,1H3

InChI Key

LHPRWZXJRYIQLK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NC2CCCCC2

Origin of Product

United States

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